molecular formula C9H14N2 B1266337 N-methyl-1-pyridin-2-ylpropan-2-amine CAS No. 55496-56-5

N-methyl-1-pyridin-2-ylpropan-2-amine

Cat. No. B1266337
CAS RN: 55496-56-5
M. Wt: 150.22 g/mol
InChI Key: LRCYOGDMXYPZAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-1-pyridin-2-ylpropan-2-amine involves a series of chemical reactions that allow for the formation of this compound from its precursors. A study by Fleck et al. (2003) outlines a practical, efficient, and stereoselective process for the preparation of key intermediates related to N-methyl-1-pyridin-2-ylpropan-2-amine, highlighting the significance of asymmetric Michael addition and stereoselective alkylation in its synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

The molecular structure of N-methyl-1-pyridin-2-ylpropan-2-amine and its derivatives has been extensively studied to understand their chemical behavior and properties. Research by Nazır et al. (2000) on related Schiff bases provides insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the molecular structure and reactivity of such compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of N-methyl-1-pyridin-2-ylpropan-2-amine are diverse, reflecting its ability to participate in various chemical processes. A study on the pharmacological characterization of related compounds emphasizes the selectivity and affinity of these molecules for specific receptors, showcasing the potential for targeted chemical interactions (Grimwood et al., 2011).

Physical Properties Analysis

The physical properties of N-methyl-1-pyridin-2-ylpropan-2-amine, such as solubility, melting point, and boiling point, are determined by its molecular structure. Marczak et al. (2011) explored the molecular clusters in aqueous solutions of pyridine and its derivatives, indicating how molecular interactions influence the physical properties of these compounds (Marczak, Czech, Almásy, & Lairez, 2011).

Scientific Research Applications

Applications in Structural Chemistry

  • Aminalization and Hydrogen Bonding Structures :
    • The compound 2,6-Bis(2-methyl-1,3-diazinan-2-yl)pyridine, related to N-methyl-1-pyridin-2-ylpropan-2-amine, exhibits interesting structural features due to aminalization between 2,6-diacetylpyridine and 1,3-diaminopropane. The molecules in this compound crystallize with different conformations and form hydrogen-bonded dimers, building chains along a specific axis. This shows its potential in forming structured complexes (Ton & Bolte, 2010).

Applications in Synthesis and Catalysis

  • Intermediate in Antibiotic Preparation :

    • N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine serves as a key intermediate in the synthesis of premafloxacin, an antibiotic. The paper outlines a practical and efficient process for its preparation, indicating its importance in pharmaceutical synthesis (Fleck et al., 2003).
  • Cobalt(III) Alcoholate Complex Formation :

    • N-methyl-1-pyridin-2-ylpropan-2-amine derivatives are involved in the formation of cobalt(III) alcoholate complexes, showing the compound's relevance in the synthesis of metal complexes with potential catalytic or material applications (Padhi et al., 2011).

Applications in Biotechnology and Chemistry

  • Oxyfunctionalization of Pyridine Derivatives :

    • Burkholderia sp. MAK1, using whole cells, demonstrated the ability to convert different pyridin-2-amines into their hydroxy derivatives, indicating the potential of N-methyl-1-pyridin-2-ylpropan-2-amine in biotechnological applications for synthesizing hydroxylated pyridines, important in chemical industries (Stankevičiūtė et al., 2016).
  • Synthesis of Fluorescent Sensors :

    • A study presented a fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine. It acts as a sensor for fluorescence detection of inorganic cations, highlighting its significance in analytical chemistry for detecting and measuring ions (Mac et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it may be harmful if swallowed . It falls under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

N-methyl-1-pyridin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(10-2)7-9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYOGDMXYPZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276826
Record name N-methyl-1-pyridin-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyridin-2-ylpropan-2-amine

CAS RN

55496-56-5
Record name N,α-Dimethyl-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55496-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-1-pyridin-2-ylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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